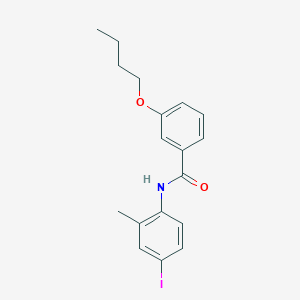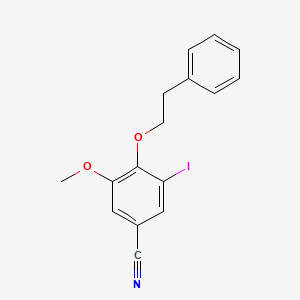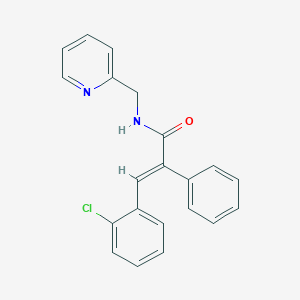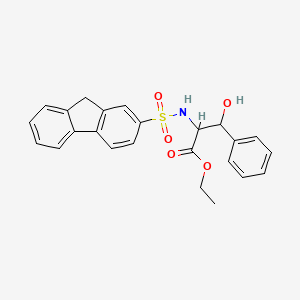![molecular formula C15H18N2O2S B5112430 2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5112430.png)
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with additional functional groups including a butan-2-yl substituent and a thiazolyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-(butan-2-yl)phenol: This intermediate can be synthesized through the alkylation of phenol with 2-butanol under acidic conditions.
Formation of 2-(butan-2-yl)phenoxyacetic acid: The phenol intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Coupling with 2-aminothiazole: The phenoxyacetic acid derivative is then coupled with 2-aminothiazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazolyl groups are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(butan-2-yl)phenoxy]acetamide: Lacks the thiazolyl group, which may result in different biological activity.
N-(1,3-thiazol-2-yl)acetamide: Lacks the phenoxy group, which may affect its chemical reactivity and biological properties.
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)ethanamide: Similar structure but with an ethanamide moiety instead of acetamide.
Uniqueness
2-[2-(butan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of its phenoxy, butan-2-yl, and thiazolyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.
Propriétés
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-11(2)12-6-4-5-7-13(12)19-10-14(18)17-15-16-8-9-20-15/h4-9,11H,3,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFVZWUGNKZGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL](/img/structure/B5112351.png)


![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)
![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)




![N-(butan-2-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
![1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride](/img/structure/B5112427.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5112441.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5112449.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)
